molecular formula C10H9BrN2O B7852008 2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole CAS No. 946409-17-2

2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B7852008
CAS No.: 946409-17-2
M. Wt: 253.09 g/mol
InChI Key: WVPQOCBRPIJXDK-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(Bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole belongs to the oxadiazole family, known for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific oxadiazole derivative, exploring its anticancer potential, antimicrobial properties, and other relevant pharmacological effects.

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their biological activities. The specific compound has shown promise in various areas:

  • Anticancer Activity : Research indicates that 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves targeting enzymes and proteins associated with cancer proliferation and survival.
  • Antimicrobial Properties : Some studies report the effectiveness of oxadiazole derivatives against multidrug-resistant bacterial strains.
  • Cytotoxicity : Evaluations of cell viability indicate that certain concentrations of this compound do not significantly affect normal cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The following table summarizes key findings regarding the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Inhibition of HDAC and telomerase activity
A549 (Lung Cancer)15.0Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10.0Inhibition of thymidylate synthase

These findings suggest that the compound's effectiveness varies across different cancer types, likely due to differences in cellular mechanisms and target interactions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values observed:

Bacterial Strain MIC (µM) Activity Level
Staphylococcus aureus6.25Moderate Activity
Escherichia coli12.5Low Activity
Pseudomonas aeruginosa>100No Activity

The compound demonstrated moderate activity against Staphylococcus aureus but was less effective against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.

Case Studies and Research Findings

  • Mechanism-Based Approaches : A review highlighted that oxadiazole derivatives can inhibit critical enzymes involved in cancer progression such as HDAC and thymidylate synthase, showcasing their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications to the oxadiazole scaffold can enhance biological activity and selectivity towards cancer cells . For instance, substituents on the phenyl ring can significantly impact potency.
  • Pharmacokinetics and Toxicity : Initial pharmacokinetic assessments suggest that while some derivatives exhibit low toxicity at therapeutic concentrations, further studies are required to evaluate long-term effects and bioavailability .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPQOCBRPIJXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652777
Record name 2-[4-(Bromomethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-17-2
Record name 2-[4-(Bromomethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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